REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH:14][C:15]([N:17]([C:19]1[N:24]=[C:23]([O:25][CH:26]([F:28])[F:27])[CH:22]=[C:21]([O:29][CH:30]([F:32])[F:31])[N:20]=1)C)=[O:16])(=[O:13])=[O:12])=[O:4]>C(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([N:14]=[C:15]=[O:16])(=[O:12])=[O:13])=[O:4].[CH3:15][NH:17][C:19]1[N:20]=[C:21]([O:29][CH:30]([F:32])[F:31])[CH:22]=[C:23]([O:25][CH:26]([F:28])[F:27])[N:24]=1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
N-(2-methoxycarbonylphenylsulfonyl)-N'-[4,6-bis-(difluoromethoxy)pyrimidin-2-yl]-N'-methylurea
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=CC=C1)S(=O)(=O)NC(=O)N(C)C1=NC(=CC(=N1)OC(F)F)OC(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(C=CC=C1)S(=O)(=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.011 mol | |
AMOUNT: MASS | 2.6 g |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC(=CC(=N1)OC(F)F)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.01 mol | |
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |